molecular formula C10H11N3O B1418626 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 10364-74-6

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B1418626
CAS No.: 10364-74-6
M. Wt: 189.21 g/mol
InChI Key: CCCJFRBTBUSWBP-UHFFFAOYSA-N
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Description

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound with the molecular formula C10H11N3O. It features a 1,2,4-oxadiazole ring substituted with an ethyl group at the 5-position and an aniline moiety at the 3-position.

Biochemical Analysis

Biochemical Properties

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are crucial for redox reactions in cells . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cellular function and promoting tissue repair . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . These interactions can affect the metabolic flux and levels of various metabolites, leading to changes in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The reaction is usually carried out in a suitable solvent, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the aniline moiety can affect its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCJFRBTBUSWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10364-74-6
Record name 3-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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